7-Deacetoxytaxinine J

Vue d'ensemble

Description

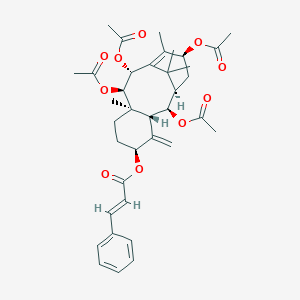

The compound [(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate is a complex organic molecule characterized by its multiple acetoxy groups and a unique tricyclic structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization with acetoxy groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Analyse Des Réactions Chimiques

Types of Reactions

[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate: can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds.

Applications De Recherche Scientifique

[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate: has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions.

Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of [(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

NH4S and NH4S2: Ionic compounds with similar configurations but distinct sulfur arrangements.

Uniqueness

[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate: stands out due to its complex tricyclic structure and multiple acetoxy groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Activité Biologique

7-Deacetoxytaxinine J (DAT-J) is a significant compound derived from the Taxus genus, particularly known for its anticancer properties and potential therapeutic applications. This article delves into the biological activity of DAT-J, examining its mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

DAT-J is a taxoid, a class of compounds derived from the yew tree, which has been extensively studied for its medicinal properties. Its structure includes multiple acetoxy groups and a unique tricyclic framework, contributing to its biological activity. The compound is particularly noted for its role in cancer treatment due to its ability to interfere with microtubule dynamics.

The primary mechanism by which DAT-J exerts its biological effects is through the inhibition of microtubule formation. This action disrupts the normal process of cell division, leading to apoptosis in cancer cells. The following points summarize the key aspects of its mechanism:

- Microtubule Stabilization : DAT-J binds to tubulin, stabilizing microtubules and preventing their depolymerization, which is crucial during mitosis.

- Cell Cycle Arrest : By disrupting microtubule dynamics, DAT-J induces cell cycle arrest at the metaphase stage, leading to programmed cell death in cancerous cells.

- Gene Expression Modulation : The compound may also influence gene expression related to apoptosis and cell survival pathways.

Anticancer Activity

Numerous studies have demonstrated the anticancer efficacy of DAT-J against various cancer cell lines:

- In vitro Studies : Research indicates that DAT-J exhibits significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. At concentrations around 20 µM, it effectively inhibits cell proliferation and induces apoptosis .

- In vivo Studies : Animal model studies have shown that administration of DAT-J leads to tumor regression in xenograft models, suggesting its potential as a therapeutic agent in oncology .

Other Biological Activities

In addition to its anticancer properties, DAT-J has shown promise in other areas:

- Antidiabetic Effects : Preliminary studies suggest that DAT-J may improve insulin sensitivity and reduce blood glucose levels in diabetic models.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers .

- Antimicrobial Activity : Some research indicates that DAT-J possesses antimicrobial properties against certain bacterial strains, although further studies are needed to elucidate this effect fully .

Table 1: Summary of Biological Activities of this compound

Notable Research Findings

- A study highlighted that DAT-J showed a synergistic effect when combined with other chemotherapeutic agents like paclitaxel, enhancing overall efficacy against resistant cancer cell lines .

- Another investigation into the pharmacokinetics of DAT-J revealed favorable absorption characteristics, suggesting potential for oral bioavailability .

Propriétés

IUPAC Name |

[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O10/c1-20-28(47-30(42)16-15-26-13-11-10-12-14-26)17-18-37(9)32(20)33(44-23(4)39)27-19-29(43-22(3)38)21(2)31(36(27,7)8)34(45-24(5)40)35(37)46-25(6)41/h10-16,27-29,32-35H,1,17-19H2,2-9H3/b16-15+/t27-,28-,29-,32-,33+,34+,35-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKVZMYBDASNNM-PXJXHGSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.